

# A Comparative Meta-Analysis of Nitroaspirin Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



**Nitroaspirin** (NCX 4016), a nitric oxide (NO)-donating derivative of aspirin, has been developed to retain the anti-inflammatory and antiplatelet properties of aspirin while mitigating its well-known gastrointestinal side effects. This guide provides a comprehensive comparison of **Nitroaspirin** with traditional aspirin and other alternatives, based on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Nitroaspirin**'s therapeutic potential.

## **Data Summary and Comparison**

The following tables summarize the quantitative data from clinical and preclinical studies, comparing the efficacy and safety of **Nitroaspirin** with aspirin and other relevant comparators.

Table 1: Gastrointestinal Safety Profile of Nitroaspirin

vs. Aspirin in Healthy Volunteers

| Parameter                                           | Nitroaspirin<br>(NCX 4016)                            | Aspirin                                               | Placebo     | p-value<br>(Nitroaspirin<br>vs. Aspirin) |
|-----------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|-------------|------------------------------------------|
| Mean Gastric<br>and Duodenal<br>Endoscopic<br>Score | 1.38 ± 0.3 (400<br>mg bid) 1.25 ±<br>0.5 (800 mg bid) | 11.0 ± 3.0 (200<br>mg bid) 16.1 ±<br>1.6 (420 mg bid) | 0.63 ± 0.16 | < 0.0001                                 |



Data from a 7-day, double-blind, placebo-controlled study in 40 healthy volunteers.[1]

**Table 2: Efficacy of Nitroaspirin in Intermittent** 

Claudication

| Parameter                                                          | Nitroaspirin (NCX<br>4016) (800 mg bid) | Aspirin (100 mg od) | p-value |
|--------------------------------------------------------------------|-----------------------------------------|---------------------|---------|
| Change in Exercise-<br>Induced Flow-<br>Mediated Dilation<br>(FMD) | +0.79%                                  | -1.46%              | 0.038   |
| Change in Plasma<br>Elastase Levels                                | Suppressed                              | Not Affected        | -       |
| Change in Soluble<br>VCAM-1 Levels                                 | Suppressed                              | Not Affected        | -       |

Results from a 4-week, randomized, single-blind, parallel-group trial in 44 patients with intermittent claudication.[2]

**Table 3: Preclinical Comparison of Anti-inflammatory** 

and Anti-nociceptive Activity

| Model                                                     | Parameter           | Nitroaspirin  | Aspirin       |
|-----------------------------------------------------------|---------------------|---------------|---------------|
| Carrageenan-induced<br>Hindpaw Oedema<br>(rat, i.p.)      | ED₅₀ ('late' phase) | 64.3 μmol/kg  | >555 µmol/kg  |
| Carrageenan-induced<br>Hyperalgesia (rat,<br>p.o.)        | ED50                | 365 μmol/kg   | 784 μmol/kg   |
| Acetic Acid-induced Abdominal Constrictions (mouse, p.o.) | ED50                | 154.7 μmol/kg | 242.8 μmol/kg |



ED<sub>50</sub> represents the dose required to produce 50% of the maximal effect.

# Experimental Protocols Gastrointestinal Safety Study in Healthy Volunteers

This was a parallel-group, double-blind, placebo-controlled study involving 40 healthy subjects. Participants were randomly assigned to receive one of the following treatments for 7 days: NCX 4016 (400 mg or 800 mg twice daily), equimolar doses of aspirin (200 mg or 420 mg twice daily), or placebo. The primary endpoint was the assessment of gastroduodenal lesions via upper endoscopy, graded using a predefined scoring system. Platelet aggregation in response to arachidonic acid and serum thromboxane B<sub>2</sub> levels were also measured.[1]

## **Efficacy Study in Intermittent Claudication**

This was a prospective, randomized, single-blind, parallel-group trial conducted in 44 patients with intermittent claudication. Patients were treated for four weeks with either aspirin (100 mg once daily) or NCX 4016 (800 mg twice daily). The primary endpoint was the change in brachial artery flow-mediated vasodilation (FMD) induced by maximal treadmill exercise. Secondary endpoints included changes in plasma elastase and soluble VCAM-1 as markers of neutrophil and endothelial activation, respectively.[2]

## **Signaling Pathways and Mechanisms of Action**

**Nitroaspirin**'s mechanism of action is multifaceted, combining the cyclooxygenase (COX) inhibition of aspirin with the vasoprotective and cytoprotective effects of nitric oxide (NO).

## Diagram 1: Mechanism of Action of Aspirin









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention by NCX 4016, a nitric oxide-donating aspirin, but not by aspirin, of the acute endothelial dysfunction induced by exercise in patients with intermittent claudication PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Meta-Analysis of Nitroaspirin Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677004#meta-analysis-of-nitroaspirin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com